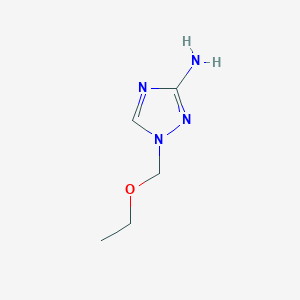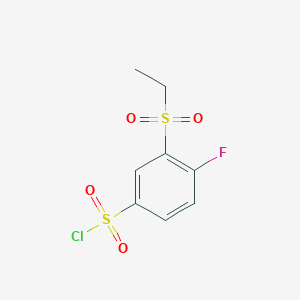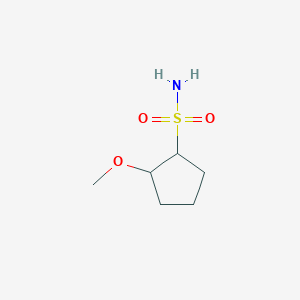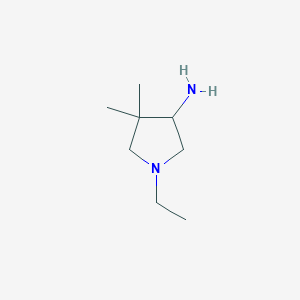
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol: is a chemical compound with the molecular formula C8H10Br2N2O and a molecular weight of 309.99 g/mol . This compound is characterized by the presence of an amino group, a pyridine ring substituted with two bromine atoms, and a propanol chain. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol typically involves the following steps:
Bromination: The starting material, 4-pyridinol, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the pyridine ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.
Propanol Chain Introduction: Finally, the propanol chain is introduced through a series of reactions involving the appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis is generally carried out in specialized laboratories equipped with the necessary facilities for handling brominated compounds and conducting multi-step organic synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with fewer bromine atoms or modified amino groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The specific mechanism of action of 3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group and the brominated pyridine ring suggests potential interactions with biological macromolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-(3,5-dichloropyridin-4-yl)propan-1-ol: Similar structure with chlorine atoms instead of bromine.
3-Amino-1-(3,5-difluoropyridin-4-yl)propan-1-ol: Similar structure with fluorine atoms instead of bromine.
3-Amino-1-(3,5-diiodopyridin-4-yl)propan-1-ol: Similar structure with iodine atoms instead of bromine.
Uniqueness
The uniqueness of 3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol lies in its specific brominated pyridine ring, which can confer distinct chemical and biological properties compared to its chlorinated, fluorinated, or iodinated analogs. The bromine atoms can influence the compound’s reactivity, stability, and interactions with other molecules.
Propriétés
Formule moléculaire |
C8H10Br2N2O |
|---|---|
Poids moléculaire |
309.99 g/mol |
Nom IUPAC |
3-amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H10Br2N2O/c9-5-3-12-4-6(10)8(5)7(13)1-2-11/h3-4,7,13H,1-2,11H2 |
Clé InChI |
JUOIQVDIJVTLDA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Br)C(CCN)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
![2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13173693.png)

![1-[(3R)-3-Aminopiperidin-1-yl]butan-1-one](/img/structure/B13173700.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)

![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)

![1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)

![1-[(Ethylamino)methyl]cyclohexan-1-amine](/img/structure/B13173729.png)
![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
![2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13173744.png)

